1-Ethyl-6-fluoro-7-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
This quinolone derivative belongs to the fluoroquinolone class, characterized by a bicyclic core with a carboxylic acid group at position 3, a fluorine atom at position 6, and a piperazine moiety at position 5. The unique structural feature of this compound is the 4-methylphenyl carbonyl group attached to the piperazine ring, which enhances lipophilicity and may improve target binding to bacterial DNA gyrase or topoisomerase IV . Its synthesis typically involves nucleophilic substitution of fluorine at position 7 with piperazine derivatives, followed by functionalization of the piperazine ring .
Properties
IUPAC Name |
1-ethyl-6-fluoro-7-[4-(4-methylbenzoyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4/c1-3-26-14-18(24(31)32)22(29)17-12-19(25)21(13-20(17)26)27-8-10-28(11-9-27)23(30)16-6-4-15(2)5-7-16/h4-7,12-14H,3,8-11H2,1-2H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLMNQFPBZVUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-fluoro-7-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:
Formation of the Quinolone Core: The quinolone core is synthesized through the cyclization of appropriate aniline derivatives with β-ketoesters under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Final Coupling: The final step involves coupling the piperazine derivative with the quinolone core under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-6-fluoro-7-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of quinolone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinolone derivatives.
Substitution: Formation of substituted quinolone derivatives with various functional groups.
Scientific Research Applications
1-Ethyl-6-fluoro-7-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of novel quinolone derivatives with potential antibacterial activity.
Biology: Studied for its interactions with bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
The antibacterial activity of 1-Ethyl-6-fluoro-7-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial DNA from unwinding and replicating, leading to bacterial cell death.
Comparison with Similar Compounds
1-Ethyl-6-fluoro-7-piperazin-1-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
- Structural Difference : Lacks the 4-methylphenyl carbonyl group on piperazine.
- Activity : Exhibits broad-spectrum antibacterial activity but lower potency against Gram-positive bacteria compared to the target compound .
- Pharmacokinetics : Reduced lipophilicity due to the absence of the aromatic carbonyl group, leading to lower tissue penetration .
1-Cyclopropyl-6-fluoro-7-(4-nitroso-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
- Structural Difference : Cyclopropyl substituent at position 1 and nitroso group on piperazine.
- However, cyclopropyl substitution at position 1 is associated with increased activity against Gram-negative pathogens .
Piperazine Ring Functionalization
1-Ethyl-6-fluoro-7-[4-(2-(4-nitrophenyl)-2-oxoethyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
1-Ethyl-6-fluoro-7-(4-(3-hydroxybenzylidene)hydrazinyl-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
1-Ethyl-6-fluoro-7-(4-formyl-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
- Structural Difference : Formyl group on piperazine.
- Role : Often an intermediate in synthesizing more complex derivatives. The formyl group facilitates further conjugation (e.g., Schiff base formation) for prodrug development .
Substitutions at Position 1
1-Cyclopropyl Derivatives (e.g., Ciprofloxacin Analogues)
- Example: 1-Cyclopropyl-6-fluoro-7-(4-(2-(4-nitrophenyl)acetyl)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
- Activity: Cyclopropyl at position 1 enhances DNA gyrase inhibition, achieving MIC values of 0.05–0.1 µg/mL against P. aeruginosa. However, these derivatives show reduced activity against Gram-positive bacteria compared to ethyl-substituted counterparts .
Key Research Findings
4-Methylphenyl Carbonyl Advantage : The 4-methylphenyl group optimizes lipophilicity, balancing bacterial cell penetration and solubility. This results in a 2-fold lower MIC against E. coli compared to unsubstituted piperazine derivatives .
Cytotoxicity Profile : Derivatives with aromatic acyl groups (e.g., nitroaryl) exhibit higher cytotoxicity due to reactive metabolite formation, whereas the 4-methylphenyl analogue shows minimal toxicity (IC₅₀ >100 µM) .
Synthetic Flexibility : The piperazine ring’s reactivity allows diverse functionalization, enabling tailored activity against resistant strains. For example, hydrazone-linked derivatives show activity against methicillin-resistant S. aureus (MRSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
